molecular formula C11H12BrClO3 B1372864 3-Bromo-4,5-diethoxybenzoyl chloride CAS No. 1160250-40-7

3-Bromo-4,5-diethoxybenzoyl chloride

Cat. No.: B1372864
CAS No.: 1160250-40-7
M. Wt: 307.57 g/mol
InChI Key: GJSGSVVDMSRSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5-diethoxybenzoyl chloride is an organic compound with the molecular formula C11H12BrClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and two ethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzoyl chloride typically involves the bromination of 4,5-diethoxybenzoyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-diethoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 3-Bromo-4,5-diethoxybenzoic acid.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Aqueous acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 3-Amino-4,5-diethoxybenzoyl chloride or 3-Thio-4,5-diethoxybenzoyl chloride.

    Hydrolysis Product: 3-Bromo-4,5-diethoxybenzoic acid.

    Coupling Products: Biaryl compounds with various substituents.

Scientific Research Applications

3-Bromo-4,5-diethoxybenzoyl chloride is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and as a precursor for pharmaceuticals.

    Medicine: Potential use in the synthesis of drug candidates with specific biological activities.

    Industry: In the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    4,5-Diethoxybenzoyl chloride: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    3-Bromo-4,5-dimethoxybenzoyl chloride: Similar structure but with methoxy groups instead of ethoxy, affecting its solubility and reactivity.

    3-Bromo-4,5-dihydroxybenzoyl chloride: Hydroxy groups instead of ethoxy, leading to different hydrogen bonding and reactivity patterns.

Uniqueness: 3-Bromo-4,5-diethoxybenzoyl chloride is unique due to the presence of both bromine and ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various research applications.

Properties

IUPAC Name

3-bromo-4,5-diethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSGSVVDMSRSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5-diethoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5-diethoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Bromo-4,5-diethoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Bromo-4,5-diethoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Bromo-4,5-diethoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Bromo-4,5-diethoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.